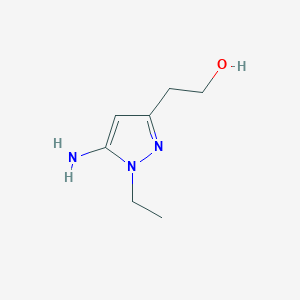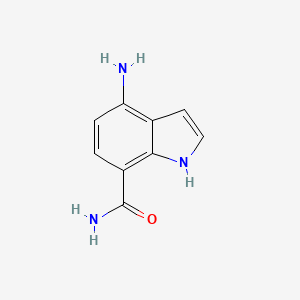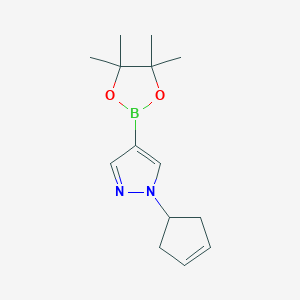
5-Ethyl-2-methoxypyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methoxypyridine-3-carbonitrile is an organic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxypyridine-3-carbonitrile typically involves the condensation of chalcones with malononitrile in a basic medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methoxypyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include pyridine N-oxides, amines, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methoxypyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or interfere with cellular processes essential for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxypyridine-3-carbonitrile
- 5-Ethyl-2-methoxypyridine
- 5-Ethyl-3-pyridinecarbonitrile
Comparison
5-Ethyl-2-methoxypyridine-3-carbonitrile is unique due to the presence of both an ethyl group and a methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
5-ethyl-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-8(5-10)9(12-2)11-6-7/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
BUGDYYJRRFRLSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)







![2-(3,4-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13874955.png)
![2-[[(3-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13874964.png)

